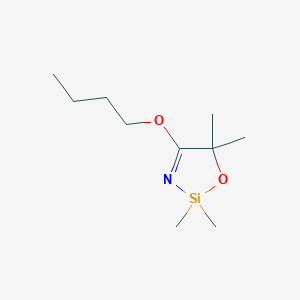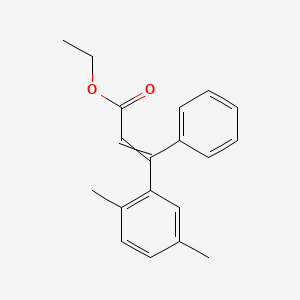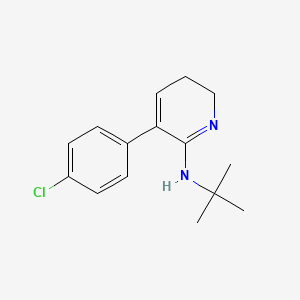
(5,5-Dimethylhex-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethylhex-3-en-1-yl)benzene is an organic compound characterized by a benzene ring attached to a 5,5-dimethylhex-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alcohol derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethylhex-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylhex-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the hexenyl group can be achieved using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonylbenzene derivatives, halobenzene derivatives.
Scientific Research Applications
(5,5-Dimethylhex-3-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethylhex-3-en-1-yl)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The specific pathways and targets involved can vary based on the functional groups present on the compound and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethylhex-3-en-1-yl)benzene: Unique due to its specific alkyl chain and double bond position.
Hexylbenzene: Lacks the double bond and methyl groups, resulting in different chemical properties.
(5-Methylhex-3-en-1-yl)benzene: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific structural features, which influence its reactivity and potential applications. The presence of the double bond and methyl groups can enhance its stability and provide unique chemical properties compared to other similar compounds.
Properties
CAS No. |
830345-63-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
5,5-dimethylhex-3-enylbenzene |
InChI |
InChI=1S/C14H20/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,8-10,12H,7,11H2,1-3H3 |
InChI Key |
CIJJDTUSNKELLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)


![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)

![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)

